molecular formula C9H13Cl2NO B14597901 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one CAS No. 61213-18-1

3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one

Cat. No.: B14597901
CAS No.: 61213-18-1
M. Wt: 222.11 g/mol
InChI Key: LFGYJPTZXAIBRJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of pyrrolidinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through standard organic chemistry techniques. The key steps in the synthesis may include:

  • Formation of the pyrrolidinone ring.
  • Introduction of the chloro and chloromethyl groups.
  • Attachment of the cyclopropylmethyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: The cyclopropylmethyl group can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Nucleophiles such as amines, thiols, and alcohols for substitution reactions.
  • Oxidizing agents like potassium permanganate or chromium trioxide for oxidation reactions.
  • Reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential bioactive compound for studying biological processes.

    Medicine: As a lead compound for the development of new pharmaceuticals.

    Industry: As an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one include other pyrrolidinone derivatives with different substituents. Examples include:

  • 3-Chloro-4-(methyl)-1-(cyclopropylmethyl)pyrrolidin-2-one
  • 3-Chloro-4-(chloromethyl)-1-(methyl)pyrrolidin-2-one

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

CAS No.

61213-18-1

Molecular Formula

C9H13Cl2NO

Molecular Weight

222.11 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(cyclopropylmethyl)pyrrolidin-2-one

InChI

InChI=1S/C9H13Cl2NO/c10-3-7-5-12(4-6-1-2-6)9(13)8(7)11/h6-8H,1-5H2

InChI Key

LFGYJPTZXAIBRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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